REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8].[SiH4].[Cl-].[Na+]>CO>[CH3:1][O:2][CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8] |f:0.1,4.5|
|
Name
|
sodium methylate
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
995 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
heats up to 65° C
|
Type
|
CUSTOM
|
Details
|
is precipitated spontaneously as the salt
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium chloride is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the methanol is removed under a partial vacuum at 40–50° C
|
Type
|
DISTILLATION
|
Details
|
The residue is purified by distillation (97–98° C. at 172 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |